Synthetic Versatility: Dual Aldehyde Functionality vs. Mono-Aldehyde Indazoles
1H-Indazole-3,4-dicarboxaldehyde possesses two reactive formyl groups (at positions 3 and 4), whereas the common comparator 1H-indazole-3-carboxaldehyde (CAS 5235-10-9) contains only one aldehyde group, offering a single synthetic handle . This quantitative difference in functional group count directly translates to expanded synthetic utility: the target compound can undergo two sequential or simultaneous transformations—including oxidation to diacids, reduction to dialcohols, and condensation with amines to form bis-Schiff bases—while the mono-aldehyde analog is limited to a single derivatization pathway .
| Evidence Dimension | Number of Reactive Aldehyde Groups |
|---|---|
| Target Compound Data | 2 formyl groups (C3 and C4 positions) |
| Comparator Or Baseline | 1 formyl group (C3 position) |
| Quantified Difference | 2-fold increase in reactive handles; enables sequential/parallel functionalization |
| Conditions | Structural analysis; synthetic potential assessment |
Why This Matters
Procurement of the dicarboxaldehyde rather than a mono-carboxaldehyde enables the synthesis of more complex, polyfunctionalized indazole libraries from a single intermediate, reducing the number of building blocks required for SAR exploration.
